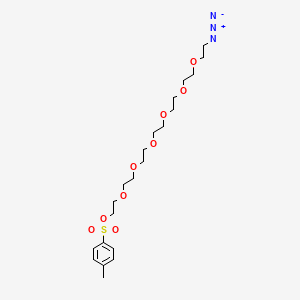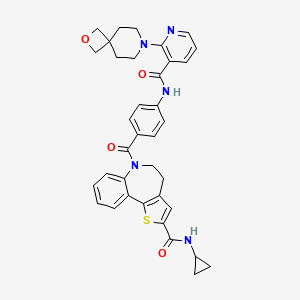
Azide-PEG7-Tos
Descripción general
Descripción
Azide-PEG7-Tos is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azide-PEG7-Tos can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
Azide-PEG7-Tos has a molecular weight of 505.58 and a formula of C21H35N3O9S .Chemical Reactions Analysis
Azide-PEG7-Tos can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The azide ion (N3–) is a great nucleophile in S N 2 reactions .Physical And Chemical Properties Analysis
Azide-PEG7-Tos is a PEG derivative containing an azide group and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Synthesis of Various Heterocycles
Azide-PEG7-Tos plays a significant role in the synthesis of various heterocycles . Organic azides, such as Azide-PEG7-Tos, have been used to synthesize various heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Bio-conjugation
Azide-PEG7-Tos is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . This makes it a valuable tool in the field of bio-conjugation, where it can be used to link various biological molecules together.
Preparation of Poly (Ethylene Glycol) Derivatives
Azide-PEG7-Tos is used in the preparation and characterization of a specific class of poly (ethylene glycol) (PEG) derivatives, namely azide-terminated PEGs . These PEG derivatives have a wide range of applications in the field of drug delivery and biomedical research.
Domino Reactions
Azide-PEG7-Tos can be used in one-pot domino reactions . These reactions are a type of multi-step reaction where the product of one reaction serves as the starting material for the next. This allows for the efficient synthesis of complex molecules from simple starting materials.
Chemoselectivity Favoring C−H and C-N Bonds
Azide-PEG7-Tos can be used in reactions that favor the formation of C−H and C-N bonds . This chemoselectivity is important in the synthesis of many organic compounds.
Aza-Michael Addition
Azide-PEG7-Tos can be used in Aza-Michael addition reactions . This is a type of nucleophilic addition reaction that is commonly used in the synthesis of nitrogen-containing organic compounds.
[3+2] Cycloaddition Reactions
Azide-PEG7-Tos can be used in [3+2] cycloaddition reactions . These reactions are a type of pericyclic reaction that results in the formation of a five-membered ring.
Insertion Reaction of C-H Amination
Azide-PEG7-Tos can be used in the insertion reaction of C-H amination . This reaction is used to introduce nitrogen atoms into organic molecules, which is a key step in the synthesis of many pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Azide-PEG7-Tos is primarily used as a linker in the synthesis of PROTACs . The compound contains an azide group and a tosyl group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Mode of Action
Azide-PEG7-Tos interacts with its targets through the azide group and the tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction forms a stable covalent bond between the azide group of Azide-PEG7-Tos and the alkyne, BCN, or DBCO group of the target molecule . The tosyl group is a good leaving group for nucleophilic substitution reactions , which allows the tosyl group to be replaced by a nucleophile, facilitating the formation of a new bond.
Biochemical Pathways
As a linker in protacs, azide-peg7-tos plays a crucial role in the mechanism of targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It is known that the hydrophilic peg spacer in azide-peg7-tos increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Azide-PEG7-Tos are primarily related to its role as a linker in PROTACs. By facilitating the formation of a stable triazole linkage and enabling nucleophilic substitution reactions, Azide-PEG7-Tos allows for the selective degradation of target proteins . This can lead to changes in cellular processes and pathways that are regulated by these proteins.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O9S/c1-20-2-4-21(5-3-20)34(25,26)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-24-22/h2-5H,6-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWUEFVUUJRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)


![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)
![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)